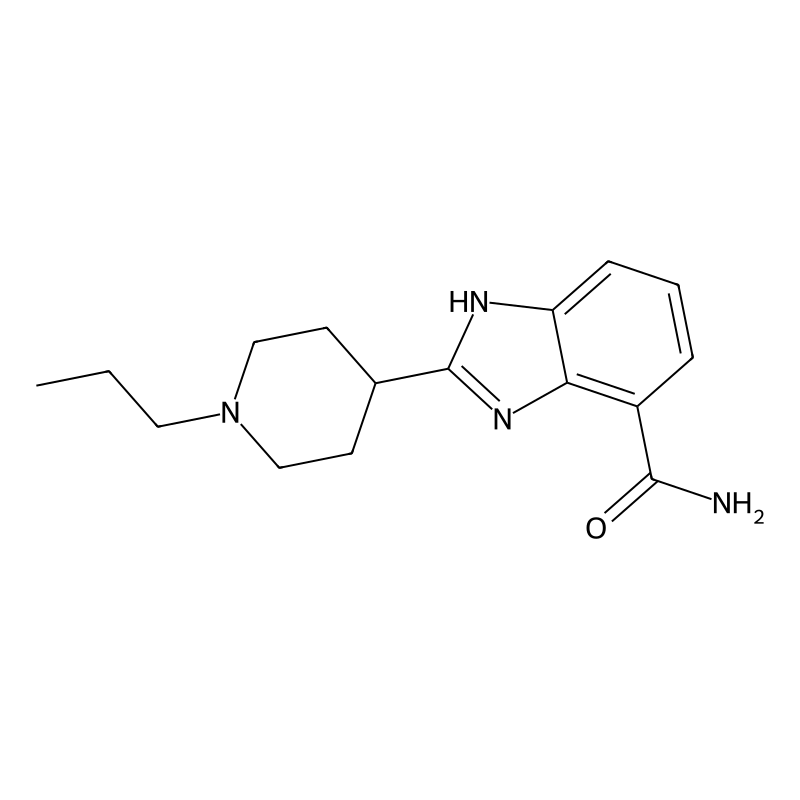1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Proteomics Research
Scientific Field: Proteomics
Summary of the Application: This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Application in Antimicrobial Research
Scientific Field: Microbiology
Summary of the Application: Benzimidazole derivatives, including “1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-”, have been studied for their antimicrobial potential.
Application in Organic Synthesis
Scientific Field: Organic Chemistry
Summary of the Application: “1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-” is used as a precursor in the synthesis of potential inhibitors of protein interacting with never in mitosis A-1 (Pin1).
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- is a chemical compound with the molecular formula C16H22N4O and a molecular weight of 286.37 g/mol. This compound features a benzimidazole core, which is a bicyclic structure that includes both benzene and imidazole rings. The presence of the propyl-4-piperidinyl group contributes to its pharmacological properties, making it of interest in medicinal chemistry and drug development .
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
- N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated with appropriate alkyl halides to modify its properties.
- Aromatic Substitution: The aromatic system may participate in electrophilic substitution reactions, allowing for further functionalization.
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes.
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- has been studied for its biological activities, particularly its potential as a therapeutic agent. It exhibits properties such as:
- Antidepressant Activity: Some studies suggest that this compound may influence neurotransmitter systems, potentially acting as an antidepressant.
- Anticancer Properties: Preliminary research indicates that it may have effects on cancer cell lines, warranting further investigation into its mechanisms of action.
- Neuroprotective Effects: The compound shows promise in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
The synthesis of 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- typically involves several steps:
- Formation of Benzimidazole: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative.
- Carboxamide Formation: The introduction of the carboxamide group can be achieved via reaction with an appropriate acyl chloride or anhydride.
- Piperidine Modification: The piperidine moiety can be added through N-alkylation using propyl halides under suitable conditions.
These methods allow for the production of the compound in sufficient purity for biological testing.
1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- has several applications:
- Pharmaceutical Research: It is primarily investigated for its potential therapeutic effects in treating depression and cancer.
- Chemical Biology: Used as a biochemical probe to study various biological pathways and mechanisms.
- Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules.
Interaction studies have focused on how 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- interacts with various biological targets. Key findings include:
- Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors have shown potential interactions that could explain its pharmacological effects.
- Enzyme Inhibition: Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic profile.
These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy.
Several compounds share structural similarities with 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide | Similar benzimidazole core | Antidepressant | Different piperidine substitution |
| ABT-472 | Contains succinate salt form | Antidepressant | Salt form alters solubility |
| 1H-Benzimidazole-7-carboxylic acid | Lacks piperidine group | Limited activity | No piperidine enhances activity |
The unique combination of the benzimidazole structure and the propylpiperidine group in 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- contributes to its distinct pharmacological profile compared to these similar compounds.








